4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-(2-hydroxyethyl)-3-methyl-2-quinolin-8-ylsulfonyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-10-12(7-9-19)15(20)17-18(10)23(21,22)13-6-2-4-11-5-3-8-16-14(11)13/h2-6,8,19H,7,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRBGZBXEOAKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with a quinoline group have been used as key intermediates in the synthesis of various pharmaceuticals, particularly those with antimalarial and antiviral properties.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets to induce changes that are beneficial for the treatment of certain diseases.
Biochemical Pathways
Given its potential use in pharmaceutical synthesis, it can be inferred that it may affect pathways related to antimalarial and antiviral activities.
Pharmacokinetics
The compound’s predicted pka is 400±010, which may impact its bioavailability.
Biological Activity
The compound 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one (CAS No. 861207-35-4) is a member of the pyrazolone family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C15H15N3O4S
- Molecular Weight : 333.36 g/mol
- Structure : The compound features a pyrazolone ring substituted with a hydroxyethyl group and a quinoline sulfonyl moiety.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with quinoline sulfonyl compounds. The reaction conditions often include solvents like ethanol and catalysts such as piperidine to promote the formation of the pyrazolone structure.
Antimicrobial Activity
Research has demonstrated that pyrazolone derivatives exhibit significant antimicrobial properties against various pathogens. In a study evaluating the antimicrobial activity of synthesized pyrazolone compounds, this compound showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
| Aspergillus niger | High |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.
In vitro studies have shown that treatment with this compound leads to:
- Inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Induction of apoptosis , characterized by increased levels of caspase activity.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was evaluated using in vitro assays on macrophage cell lines treated with lipopolysaccharide (LPS), showing a significant reduction in cytokine production.
Case Studies
- Antimicrobial Study : A recent study highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Cancer Research : In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells.
Scientific Research Applications
Based on the search results, information regarding the applications of "4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one" is limited. However, some data and related compounds can be extracted:
Chemical and Physical Properties
- Molecular Weight The molecular weight of 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is 142.16 g/mol .
- IUPAC Name The IUPAC name is 4-(2-hydroxyethyl)-5-methyl-1,2-dihydropyrazol-3-one .
- InChI The InChI is InChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h9H,2-3H2,1H3,(H2,7,8,10) .
Related Compounds and Potential Applications
- Antimicrobial Activity Some derivatives of 5-methyl-2,4-dihydro-3H-pyrazol-3-one have demonstrated antibacterial activity against P. Vulgaris, S. Aureas, E. Coli, B. Subtillus and antifungal activity against Altenaria, Culvalaria, C. Albicans and A. Niger .
- Building Block Pyrazolone derivatives may serve as a building block for more complex molecules with potential applications in various fields [2, 4].
- Other pyrazolone derivatives Some related compounds include:
Availability
Comparison with Similar Compounds
Substituent Variations at Position 1 (Sulfonyl Groups)
The sulfonyl group at position 1 is critical for electronic and steric interactions. Comparisons include:
Key Observations :
- The 8-quinolinylsulfonyl group in the target compound is bicyclic and aromatic, enabling stronger π-π interactions compared to monoaromatic sulfonyl groups (e.g., 4-nitrophenyl). This may improve binding affinity in biological targets .
- 4-Iodophenylsulfonyl introduces halogen bonding capabilities, which could enhance target engagement in medicinal chemistry applications .
Substituent Variations at Position 4 (Hydrophilic Groups)
The 2-hydroxyethyl group at position 4 enhances solubility. Comparisons include:
Key Observations :
Substituent Variations at Position 5 (Methyl vs. Other Alkyl Groups)
The methyl group at position 5 is a common feature in pyrazol-3-ones. Comparisons include:
Key Observations :
- In imidazolidinone derivatives (), methyl groups contribute to structural rigidity, which correlates with anticancer activity.
Key Observations :
- Antioxidant activity is prominent in phenyl-substituted pyrazol-3-ones (), whereas the target compound’s quinolinylsulfonyl group may redirect activity toward enzyme inhibition (e.g., kinase or protease targets).
- Thiazole-triazole hybrids () show significant anticancer activity, suggesting that the target compound’s sulfonyl group could be optimized for similar applications.
Q & A
Q. What are the standard synthetic protocols for preparing 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one?
Methodological Answer: The synthesis typically involves cyclocondensation or sulfonylation reactions. For example:
- Step 1: React a pyrazole precursor (e.g., 4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one) with 8-quinolinylsulfonyl chloride under reflux in anhydrous xylene for 25–30 hours. Chloranil (1.4 mmol) is often used as an oxidizing agent to stabilize intermediates .
- Step 2: Post-reaction, the mixture is treated with 5% NaOH to neutralize acidic byproducts. The organic layer is washed repeatedly with water, dried over Na₂SO₄, and concentrated.
- Step 3: Purify the crude product via recrystallization (e.g., methanol or DMF-EtOH mixtures) .
Table 1: Key Reaction Parameters
| Parameter | Conditions | Source |
|---|---|---|
| Solvent | Xylene | |
| Reaction Time | 25–30 hours | |
| Purification Method | Recrystallization (methanol) |
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological Answer:
- Thin-Layer Chromatography (TLC): Use a solvent system of toluene/ethyl acetate/water (8.7:1.2:1.1 v/v/v) to monitor reaction progress. Visualize spots with iodine vapor .
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., sulfonyl and hydroxyethyl groups).
- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- Elemental Analysis: Ensure stoichiometric consistency of C, H, N, and S.
Q. What solvents and reaction conditions optimize yield during synthesis?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., xylene, DMF) enhance sulfonylation efficiency. Ethanol is preferred for recrystallization due to low toxicity .
- Temperature Control: Reflux (100–140°C) ensures complete reaction without decomposition.
- Catalyst Use: Chloranil promotes oxidation of intermediates, stabilizing reactive species .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR, X-ray crystallography, and IR to resolve ambiguities. For example, conflicting NOE (Nuclear Overhauser Effect) signals may arise from conformational flexibility; X-ray diffraction provides definitive spatial arrangements.
- Computational Modeling: Use DFT (Density Functional Theory) to predict NMR/IR spectra and compare with experimental data .
Q. What experimental design principles apply to studying structure-activity relationships (SAR)?
Methodological Answer:
- Split-Plot Design: Assign variables hierarchically (e.g., trellis systems as main plots, substituent groups as subplots) to isolate effects .
- Control Variables: Fix temperature, solvent, and catalyst to focus on structural modifications (e.g., substituents on the quinolinyl group).
- Replication: Use ≥4 replicates per condition to ensure statistical power .
Table 2: Example SAR Experimental Design
| Variable | Level 1 | Level 2 |
|---|---|---|
| Substituent Position | 8-quinolinyl | 6-quinolinyl |
| Hydroxyethyl Chain | Ethyl | Propyl |
| Replicates | 4 | 4 |
Q. How to assess the environmental impact of this compound in ecotoxicological studies?
Methodological Answer:
- Laboratory Assays: Evaluate biodegradability via OECD 301D (Closed Bottle Test) and photostability under UV light .
- Field Studies: Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
- Data Integration: Use QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints (e.g., EC₅₀) .
Q. What methodologies address contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Pool data from independent studies to identify trends (e.g., inconsistent IC₅₀ values may arise from assay conditions).
- Standardized Protocols: Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay) to reduce variability .
- Dose-Response Curves: Use nonlinear regression to calculate precise EC₅₀ values and compare confidence intervals.
Q. How can computational chemistry enhance understanding of this compound’s reactivity?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility.
- Docking Studies: Model binding affinities with target enzymes (e.g., kinases) using AutoDock Vina.
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
